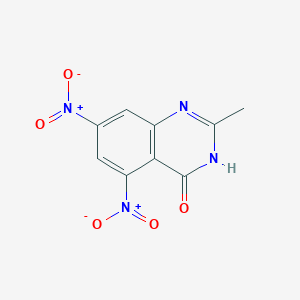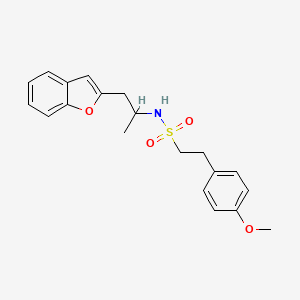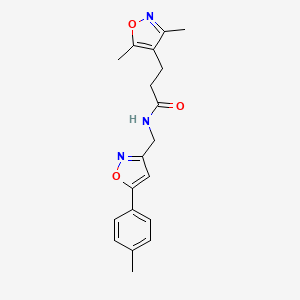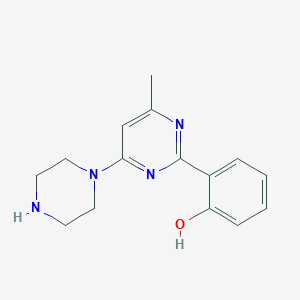
2-methyl-5,7-dinitroquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5,7-dinitroquinazolin-4(3H)-one (MDNQ) is a synthetic compound that belongs to the class of nitroaromatic compounds. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In
Wissenschaftliche Forschungsanwendungen
Mechanistic Insights in Chemical Reactions
- Singh and Goel (2015) investigated the mechanism of nucleophilic aromatic substitution reactions involving 5,7-dinitroquinazoline-4-one derivatives. They provided insights into the reaction's free energy profiles, structural parameters, charge analysis, and frontier molecular orbitals, suggesting a concerted mechanism without stable intermediates in these reactions (Singh & Goel, 2015).
Synthesis and Biological Evaluation
- Keche and Kamble (2014) explored the synthesis of various 2-methylquinazolin-4(3H)-one derivatives, examining their anti-inflammatory and antimicrobial activities. They identified specific compounds with promising biological activities (Keche & Kamble, 2014).
Nucleophilic Displacement and Regioselectivity
- Kislyi et al. (2008) studied the nucleophilic displacement of nitro groups in dinitroquinazoline derivatives, highlighting the regioselectivity in these reactions and the factors influencing the product formation (Kislyi et al., 2008).
Antituberculosis Activity
- Panneerselvam et al. (2016) synthesized and evaluated novel 2-methylquinazolin-4(3H)-one compounds for their activity against Mycobacterium tuberculosis, identifying potent anti-tuberculosis agents (Panneerselvam et al., 2016).
Corrosion Inhibition Properties
- Errahmany et al. (2020) investigated quinazolinone derivatives as corrosion inhibitors for mild steel, providing insights into their efficiency and the chemical adsorption mechanisms involved (Errahmany et al., 2020).
Antitumor Agents
- Alanazi et al. (2013) developed novel quinazolinone derivatives and evaluated their antitumor properties, identifying compounds with selective activities against various cancer cell lines (Alanazi et al., 2013).
Synthesis for Cancer Treatment
- Zheng-you (2010) described the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in the production of cancer treatment drugs (Zheng-you, 2010).
Corrosion Inhibition Study
- Kadhim et al. (2017) evaluated the corrosion inhibition properties of benzoxazine derivatives, including 2-methylquinazolin-4(3H)-one, on mild steel in acidic solutions (Kadhim et al., 2017).
Eigenschaften
IUPAC Name |
2-methyl-5,7-dinitro-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O5/c1-4-10-6-2-5(12(15)16)3-7(13(17)18)8(6)9(14)11-4/h2-3H,1H3,(H,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJGXZNOFSWWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5,7-dinitroquinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-methyl 2-(6-methoxy-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2918077.png)
![4-{3-[(Benzyloxy)methyl]pyrrolidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2918080.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2918081.png)
![N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2918082.png)
![(E)-4-(2-(3-hydroxy-10,13-dimethyl-3,4,7,8,9,11,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)hydrazinyl)-4-oxobutanoic acid](/img/structure/B2918084.png)
![2-(Naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2918085.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2918086.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2918088.png)
![4-[(3-Bromophenyl)methyl]piperidin-4-ol;hydrochloride](/img/structure/B2918089.png)



